Deoxyshikonin

Übersicht

Beschreibung

Deoxyshikonin is a naturally occurring naphthoquinone compound found in the roots of certain plants, particularly those in the Boraginaceae family. It is a derivative of shikonin and is known for its vibrant red color. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Deoxyshikonin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the use of plant cell and tissue culture systems, where the compound is produced under controlled conditions. For instance, the use of Rindera graeca hairy root cultures immobilized on biodegradable ester-based scaffolds has been shown to enhance this compound production .

Industrial Production Methods: Industrial production of this compound often involves the cultivation of plant roots in bioreactors. The roots are subjected to stress-inducing conditions, such as the application of specific elicitors or precursors, to boost the yield of this compound. This method allows for the large-scale production of the compound while maintaining its bioactivity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Deoxyshikonin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln oder Nukleophilen, um neue funktionelle Gruppen in das Deoxyshikoninmolekül einzuführen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie z. B. Acetylshikonin und Dimethylacrylshikonin. Diese Derivate zeigen oft eine verbesserte biologische Aktivität im Vergleich zur Stammverbindung .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Mechanism of Action

Deoxyshikonin exhibits potent antibacterial activity, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Studies have shown that this compound can inhibit the adhesion and colonization of H. pylori in vivo, demonstrating superior efficacy compared to traditional triple therapy regimens. A dosage of 7 mg/kg was found to significantly reduce bacterial colonization in mouse models .

Effects on Biofilms

Research indicates that this compound is effective against biofilm formation by Staphylococcus aureus, outperforming its effects on other bacteria like Escherichia coli and Pseudomonas aeruginosa . This suggests its potential as a therapeutic agent in treating infections where biofilm formation complicates treatment.

Anticancer Applications

Inhibition of Cancer Cell Viability

this compound has been studied for its anticancer properties, particularly in acute myeloid leukemia (AML) and cervical cancer. It inhibits glycolysis in AML cells, leading to decreased glucose consumption and reduced cell viability . In cervical cancer cells, this compound triggers apoptosis through the downregulation of inhibitor of apoptosis proteins (IAPs) and activation of caspase pathways .

Gene Expression Modulation

In a study profiling gene expression in porcine epithelial cells treated with this compound, significant alterations were observed in genes related to immunomodulatory pathways, indicating its potential role in cancer therapy by modulating immune responses .

Wound Healing Properties

Promotion of Wound Healing

this compound has been shown to enhance wound healing processes, particularly in diabetic models. It promotes the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), which are crucial for angiogenesis and tissue repair . In diabetic mice, treatment with this compound resulted in improved wound closure rates compared to untreated controls.

Clinical Implications

Clinical studies have demonstrated that this compound can significantly improve healing outcomes in patients with delayed wound healing conditions. Its application could be beneficial for patients suffering from chronic wounds or those undergoing surgical recovery .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Wirkmechanismus

Deoxyshikonin exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the induction of heme oxygenase-1 (HO-1) and the activation of the p38 signaling pathway. This leads to the upregulation of antioxidant and anti-inflammatory responses, as well as the induction of apoptosis in cancer cells . Additionally, this compound has been shown to interact with hypoxia-inducible factor (HIF) and the PI3K/Akt/mTOR pathway, further contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Deoxyshikonin ist strukturell ähnlich zu anderen Naphthochinonverbindungen wie Shikonin, Acetylshikonin und Dimethylacrylshikonin. Es ist einzigartig in seinen spezifischen biologischen Aktivitäten und seinem therapeutischen Potenzial. Zum Beispiel:

Biologische Aktivität

Deoxyshikonin, a natural compound derived from the roots of Lithospermum erythrorhizon and other related plants, has garnered attention for its diverse biological activities. This article explores its effects on various diseases, particularly focusing on cancer, antimicrobial properties, and its potential in overcoming drug resistance.

Overview of this compound

This compound is a naphthoquinone derivative that has been studied for its pharmacological properties. It exhibits anti-inflammatory, antibacterial, and anticancer activities. The mechanism of action often involves the modulation of signaling pathways and gene expression.

This compound has been shown to inhibit the viability of various cancer cells by targeting specific metabolic pathways. For instance, it suppresses glycolysis in acute myeloid leukemia (AML) cells by inhibiting the expression and activity of pyruvate kinase M2 (PKM2), a key enzyme in glucose metabolism. This suppression is mediated through the inactivation of the Akt/mTOR signaling pathway, leading to increased apoptosis in AML cells .

Case Study: Acute Myeloid Leukemia

A study demonstrated that this compound treatment resulted in:

- Increased Apoptosis : Flow cytometry showed a concentration-dependent increase in apoptotic rates in THP-1 and HL60 AML cell lines.

- Caspase Activation : Enhanced caspase-3/7 activity was observed, indicating activation of apoptotic pathways.

- PKM2 Downregulation : Both mRNA and protein levels of PKM2 were significantly reduced following treatment .

Against Helicobacter pylori

This compound exhibits potent antibacterial activity against Helicobacter pylori, a bacterium associated with gastric diseases. In vitro studies revealed:

- Minimum Inhibitory Concentration (MIC) : this compound had an MIC of 0.5–1 µg/mL against H. pylori.

- In Vivo Efficacy : In mouse models, a dosage of 7 mg/kg significantly reduced bacterial colonization and repaired gastric mucosal damage better than standard triple therapy .

Overcoming Drug Resistance

This compound has also been investigated for its role in overcoming drug resistance in cancer therapies. A notable study on non-small-cell lung cancer (NSCLC) found that:

- Cisplatin Resistance : this compound suppressed cisplatin resistance by inhibiting the Akt signaling pathway, which is linked to the expression of ATP-binding cassette subfamily B member 1 (ABCB1), a protein associated with drug efflux.

- Enhanced Apoptosis : The compound increased cisplatin-induced apoptosis in resistant cell lines .

Gene Expression Modulation

Recent research utilized RNA sequencing to profile gene expression changes induced by this compound in porcine epithelial cells. Findings indicated:

- Induction of Host Defense Peptides : this compound enhanced the expression of antimicrobial peptides, suggesting a role in innate immunity.

- Minimal Inflammatory Response : The compound had limited effects on pro-inflammatory cytokine genes, indicating a potential for therapeutic use with reduced side effects .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

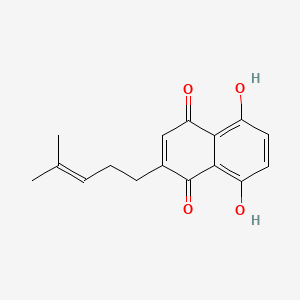

5,8-dihydroxy-2-(4-methylpent-3-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,17-18H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMDIEGPEURZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195660 | |

| Record name | Deoxyshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43043-74-9 | |

| Record name | Deoxyshikonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43043-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043043749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnebin 7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxyshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyshikonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.